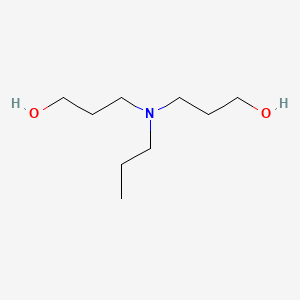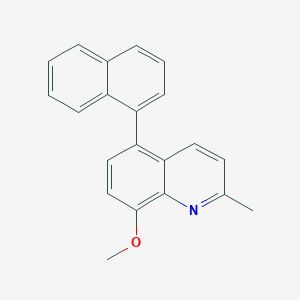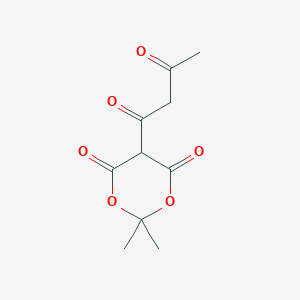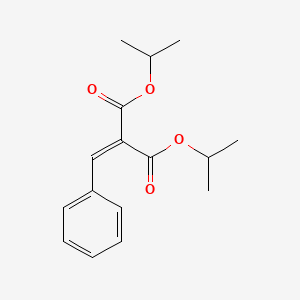acetate CAS No. 142229-69-4](/img/structure/B12548326.png)
Ethyl [(chlorosulfanyl)(cyclopropyl)amino](oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is an organic compound with the molecular formula C7H10ClNO3S It is a complex molecule featuring a cyclopropyl group, a chlorosulfanyl group, and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of cyclopropylamine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the integration of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require mild bases like triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a conformational restrictor, enhancing the compound’s binding affinity and specificity. The chlorosulfanyl group can participate in covalent bonding with target proteins, leading to irreversible inhibition or modification .
Comparison with Similar Compounds
Similar Compounds
- Ethyl oxalyl chloride
- Cyclopropylamine
- Chlorosulfonyl isocyanate
Uniqueness
Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, sets it apart from other similar compounds, providing enhanced stability and specificity in its interactions .
This detailed overview highlights the significance of Ethyl (chlorosulfanyl)(cyclopropyl)aminoacetate in various fields and underscores its potential for future research and applications
Properties
CAS No. |
142229-69-4 |
|---|---|
Molecular Formula |
C7H10ClNO3S |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
ethyl 2-[chlorosulfanyl(cyclopropyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C7H10ClNO3S/c1-2-12-7(11)6(10)9(13-8)5-3-4-5/h5H,2-4H2,1H3 |
InChI Key |
NRJVNCROCPKORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N(C1CC1)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



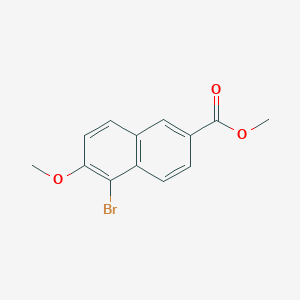
pentasilolane](/img/structure/B12548270.png)
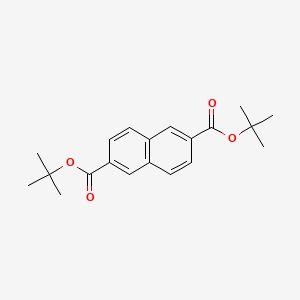
![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)
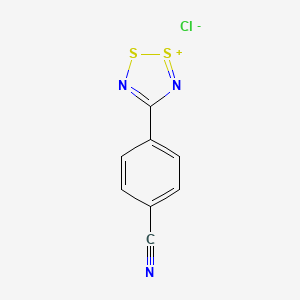
![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
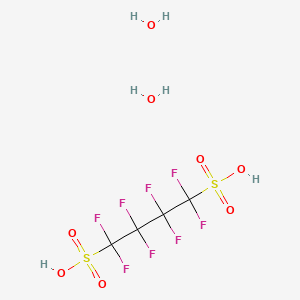
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
